molecular formula C7H13N B13132244 (S)-1-Cyclobutylprop-2-en-1-amine

(S)-1-Cyclobutylprop-2-en-1-amine

Cat. No.: B13132244
M. Wt: 111.18 g/mol
InChI Key: GEOLBRQXIANOAG-ZETCQYMHSA-N
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Description

(S)-1-Cyclobutylprop-2-en-1-amine is an organic compound characterized by a cyclobutyl group attached to a prop-2-en-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclobutylprop-2-en-1-amine typically involves the following steps:

    Formation of the Cyclobutyl Group: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Prop-2-en-1-amine Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclobutylprop-2-en-1-amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-1-Cyclobutylprop-2-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (S)-1-Cyclobutylprop-2-en-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Cyclobutylprop-2-en-1-amine: The enantiomer of (S)-1-Cyclobutylprop-2-en-1-amine, differing in the spatial arrangement of atoms.

    Cyclobutylamine: A simpler compound with a cyclobutyl group attached to an amine.

    Prop-2-en-1-amine: A compound with a prop-2-en-1-amine structure but lacking the cyclobutyl group.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it valuable for various research applications.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(1S)-1-cyclobutylprop-2-en-1-amine

InChI

InChI=1S/C7H13N/c1-2-7(8)6-4-3-5-6/h2,6-7H,1,3-5,8H2/t7-/m0/s1

InChI Key

GEOLBRQXIANOAG-ZETCQYMHSA-N

Isomeric SMILES

C=C[C@@H](C1CCC1)N

Canonical SMILES

C=CC(C1CCC1)N

Origin of Product

United States

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